SR1078

Description

Propriétés

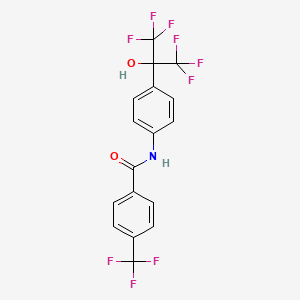

IUPAC Name |

N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-4-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10F9NO2/c18-15(19,20)11-3-1-9(2-4-11)13(28)27-12-7-5-10(6-8-12)14(29,16(21,22)23)17(24,25)26/h1-8,29H,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUXWIYXHHGNUJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10F9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30591895 | |

| Record name | N-[4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenyl]-4-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246525-60-9 | |

| Record name | N-[4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenyl]-4-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

SR1078: A Technical Guide to its Mechanism of Action as a RORα/γ Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR1078 is a synthetic small molecule that functions as a selective agonist for the Retinoic Acid Receptor-related Orphan Receptors alpha (RORα) and gamma (RORγ).[1][2][3] These nuclear receptors are critical transcription factors involved in the regulation of metabolic and immune processes.[2][3] this compound directly binds to the ligand-binding domain of RORα and RORγ, inducing a conformational change that facilitates the recruitment of coactivators and enhances the transcription of ROR target genes.[1][4][5] This guide provides a detailed overview of the mechanism of action of this compound, supported by quantitative data, experimental protocols, and visual diagrams of the associated signaling pathways.

Core Mechanism of Action

This compound acts as a potent activator of RORα and RORγ.[1] The primary mechanism involves its direct interaction with the ligand-binding pocket of these orphan nuclear receptors. This binding event stabilizes an active conformation of the receptor, which promotes the dissociation of corepressors and the recruitment of coactivator proteins.[4] This receptor-coactivator complex then binds to ROR Response Elements (ROREs) in the promoter regions of target genes, leading to the stimulation of gene transcription.[2] This activity has been demonstrated to be selective, with no significant off-target effects on other nuclear receptors such as FXR, LXRα, and LXRβ.[1]

Signaling Pathway Diagram

Caption: this compound signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the activity and pharmacokinetics of this compound.

Table 1: In Vitro Activity of this compound

| Cell Line | Assay Type | Target Gene(s) | Concentration | Effect | Reference |

| SH-SY5Y | Gene Expression | A2BP1, CYP19A1, NLGN1, IPTR1 | 2-10 µM | Dose-dependent increase in expression | [1] |

| SH-SY5Y | Gene Expression | - | 3-5 µM (EC50) | - | [1] |

| HEK293 | Cotransfection | RORα/γ driven transcription | 2-5 µM | Significant activation | [2] |

| HepG2 | Gene Expression | FGF21 | 10 µM | ~3-fold increase in mRNA | [3] |

| HepG2 | Gene Expression | G6Pase | 10 µM | ~2-fold increase in mRNA | [3] |

| LAN5, SK-N-BE(2)-C | Gene Expression | G6Pase, FGF-21, BMAL1 | Not Specified | Effective activation of transcription | [5] |

Table 2: In Vivo Pharmacokinetics and Efficacy of this compound in Mice

| Parameter | Dose | Route | Time Point | Measurement | Value | Reference |

| Plasma Concentration | 10 mg/kg | i.p. | 1 hour | Plasma Level | 3.6 µM | [2][3] |

| Plasma Concentration | 10 mg/kg | i.p. | 8 hours | Plasma Level | >800 nM | [2][3] |

| Brain Concentration | 10 mg/kg | i.p. | 1 hour | Brain Level | ~4 µM | [6][7] |

| Brain Concentration | 10 mg/kg | i.p. | 8 hours | Brain Level | >1 µM | [6][7] |

| Target Gene Expression (Liver) | 10 mg/kg | i.p. | 2 hours | FGF21 & G6Pase mRNA | Significant stimulation | [2] |

| Behavioral Effect (BTBR mice) | 10 mg/kg | i.p. | Not Specified | Repetitive Grooming | ~25% reduction | [6] |

Experimental Protocols

In Vitro Cotransfection Assay for RORα/γ Activity

This protocol is designed to assess the ability of this compound to activate RORα and RORγ-mediated transcription.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Transfection: Cells are seeded in 24-well plates and transfected with the following plasmids using a suitable transfection reagent:

-

A reporter plasmid containing a ROR target gene promoter (e.g., G6Pase or FGF21 promoter) upstream of a luciferase gene.

-

An expression plasmid for full-length human RORα or RORγ.

-

A control plasmid (e.g., β-galactosidase) for normalization of transfection efficiency.

-

-

Compound Treatment: 16 hours post-transfection, the medium is replaced with fresh medium containing this compound at various concentrations (e.g., 0.1 to 10 µM) or vehicle control (DMSO).[8]

-

Luciferase Assay: After 24 hours of treatment, cells are lysed, and luciferase activity is measured using a luminometer and a suitable luciferase assay kit.[8]

-

Data Analysis: Luciferase activity is normalized to the control plasmid activity. The fold activation by this compound is calculated relative to the vehicle-treated cells.

Caption: Cotransfection assay workflow.

In Vivo Analysis of ROR Target Gene Expression in Mice

This protocol outlines the procedure for evaluating the effect of this compound on the expression of ROR target genes in a mouse model.

Methodology:

-

Animal Model: C57BL/6 mice are used for this study.

-

Compound Preparation and Administration: this compound is dissolved in a vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline) to a final concentration for intraperitoneal (i.p.) injection.[1] Mice are administered a single dose of this compound (e.g., 10 mg/kg) or vehicle control.

-

Tissue Harvesting: At a specified time point post-injection (e.g., 2 hours), mice are euthanized, and the livers are harvested.[2]

-

RNA Isolation and cDNA Synthesis: Total RNA is extracted from the liver tissue using a suitable RNA isolation kit. The quantity and quality of RNA are assessed. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.

-

Quantitative PCR (qPCR): The expression levels of ROR target genes (e.g., G6Pase and FGF21) and a housekeeping gene (for normalization) are quantified by qPCR using gene-specific primers.

-

Data Analysis: The relative mRNA expression of the target genes is calculated using the delta-delta Ct method, normalized to the housekeeping gene, and expressed as fold change relative to the vehicle-treated group.

Conclusion

This compound is a valuable chemical probe for studying the physiological and pathological roles of RORα and RORγ. Its mechanism as a direct agonist that enhances the transcriptional activity of these receptors is well-documented. The provided data and protocols offer a comprehensive resource for researchers investigating the therapeutic potential of modulating the ROR signaling pathway in various disease contexts, including metabolic disorders and neurological conditions.[6][9]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Identification of a Synthetic Agonist for the Orphan Nuclear Receptors RORα and RORγ, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. Identification of the RORα Transcriptional Network Contributes to the Search for Therapeutic Targets in Atherosclerosis [jstage.jst.go.jp]

- 5. Restoration of the molecular clock is tumor suppressive in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Therapeutic Effect of a Synthetic RORα/γ Agonist in an Animal Model of Autism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. abmole.com [abmole.com]

- 9. researchgate.net [researchgate.net]

SR1078: A Technical Guide to the Selective RORα/RORγ Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR1078 is a synthetic small molecule identified as the first selective agonist for the Retinoic Acid Receptor-related Orphan Receptors alpha (RORα) and gamma (RORγ).[1][2][3] As members of the nuclear receptor superfamily, RORα and RORγ are crucial transcription factors involved in regulating a spectrum of physiological and pathological processes, including metabolism, immune function, and cellular development.[4][5][6] this compound serves as an invaluable chemical probe to elucidate the complex functions of these orphan receptors. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and its effects on key signaling pathways.

Core Properties and Mechanism of Action

This compound is a cell-permeable diaryl amide compound that directly engages the ligand-binding domains (LBD) of RORα and RORγ.[1][7] This interaction induces a conformational change in the receptors, enhancing their transcriptional activity.[2][8] Consequently, this compound stimulates the expression of endogenous ROR target genes.[1][3] It functions as a selective agonist for RORα and RORγ, showing no significant activity on other nuclear receptors such as FXR, LXRα, and LXRβ.[1][4]

The canonical signaling pathway for RORα and RORγ involves their binding as monomers to specific DNA sequences known as ROR Response Elements (ROREs) located in the promoter regions of their target genes.[5][6] Upon activation by an agonist like this compound, the receptor's conformation is stabilized, facilitating the recruitment of coactivator proteins and initiating the transcription of target genes.

Caption: General signaling pathway of RORα/γ activation by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters reported for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

| Parameter | Description | Value | Cell Line / System | Source(s) |

| EC₅₀ | Agonist activity on target gene expression (A2BP1, etc.) | 3-5 μM | SH-SY5Y | [1] |

| IC₅₀ | Potency noted in some literature, likely representing EC₅₀ | 1-3 μM | Not specified | [4] |

| IC₅₀ | Competitive radioligand binding affinity vs. T0901317 | ~15 μM | Biochemical Assay | [9] |

| Gene Expression | Fold increase in FGF21 mRNA | ~3-fold | HepG2 | [4] |

| Gene Expression | Fold increase in G6Pase mRNA | ~2-fold | HepG2 | [4] |

Note on IC₅₀/EC₅₀: The term IC₅₀ has been used in some sources, but given this compound is an agonist, EC₅₀ (the concentration for half-maximal effective response) is the more appropriate term for its activating properties.[10][11] The weaker IC₅₀ value from the radioligand binding assay suggests this compound may bind to an allosteric site rather than the orthosteric site occupied by the inverse agonist used in the assay.[9]

Table 2: In Vivo Pharmacokinetics of this compound in Mice (10 mg/kg, i.p.)

| Time Point | Plasma Concentration | Brain Concentration | Source(s) |

| 1 hour | 3.6 μM | ~4 μM | [1][2][7] |

| 8 hours | >800 nM | >1 μM | [1][2][7] |

Table 3: In Vivo Target Gene Modulation in Mice (10 mg/kg, i.p., 2h post-injection)

| Target Gene | Tissue | Effect | Source(s) |

| G6Pase | Liver | Significantly stimulated | [1][2][3] |

| FGF21 | Liver | Significantly stimulated | [1][2][3] |

| RORα target genes | Brain | Upregulated | [7][12] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the protocols for key experiments used to characterize this compound.

In Vitro: Cell-Based Cotransfection Assay

This assay quantifies the ability of a compound to activate a specific nuclear receptor in a cellular context.

Objective: To measure this compound-dependent activation of RORα and RORγ transcriptional activity.

Methodology:

-

Cell Culture: HepG2 cells are cultured in appropriate media and seeded into multi-well plates.[13]

-

Transfection: Cells are transiently transfected with two plasmids:

-

Expression Plasmid: Encodes a chimeric protein consisting of the Gal4 DNA-binding domain (DBD) fused to the ligand-binding domain (LBD) of either RORα or RORγ.

-

Reporter Plasmid: Contains a luciferase gene under the control of a promoter with Gal4 upstream activating sequences (UAS).

-

-

Treatment: Approximately 16-24 hours post-transfection, the culture medium is replaced with fresh medium containing this compound at various concentrations (e.g., 0-10 μM) or a vehicle control (e.g., DMSO).[1][13]

-

Incubation: Cells are incubated for an additional 24 hours to allow for receptor activation and luciferase expression.[13]

-

Lysis and Measurement: Cells are lysed, and luciferase activity is measured using a luminometer and a suitable luciferase assay system (e.g., Dual-Glo™).[13] Activity is often normalized to a co-transfected control reporter (e.g., Renilla luciferase) to account for transfection efficiency.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Identification of a Synthetic Agonist for the Orphan Nuclear Receptors RORα and RORγ, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of this compound, a synthetic agonist for the orphan nuclear receptors RORα and RORγ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. uknowledge.uky.edu [uknowledge.uky.edu]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Therapeutic Effect of a Synthetic RORα/γ Agonist in an Animal Model of Autism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthetic RORγt Agonists Enhance Protective Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. abmole.com [abmole.com]

SR1078: A Technical Guide to the First Synthetic RORα/γ Agonist

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of SR1078, a pivotal synthetic agonist for the Retinoic Acid Receptor-Related Orphan Receptors alpha (RORα) and gamma (RORγ). It covers the compound's discovery, mechanism of action, chemical synthesis, and detailed experimental protocols for its characterization.

Discovery and Rationale

This compound was identified as the first synthetic small molecule to function as an agonist for both RORα and RORγ.[1] These orphan nuclear receptors are crucial transcription factors involved in regulating metabolism and immune function.[1][2] Prior to this compound, compounds like the LXR agonist T0901317 showed some activity at RORs, but their promiscuity limited their use as specific chemical probes.[1] The development of this compound provided a selective tool to investigate the physiological and pathological functions of RORα and RORγ, demonstrating that synthetic ligands could be designed to activate these receptors beyond their constitutive activity.[1][3]

Mechanism of Action: RORα/γ Agonism

This compound functions as a selective agonist for RORα and RORγ.[4] It directly binds to the ligand-binding domain (LBD) of these receptors, inducing a conformational change that enhances the recruitment of coactivator proteins.[1][5] This receptor-coactivator complex then binds to ROR Response Elements (ROREs) on the promoters of target genes, leading to the stimulation of their transcription.[1] This activity has been demonstrated to be selective for RORα and RORγ, with no significant effect on other nuclear receptors such as FXR, LXRα, and LXRβ.[4] Downstream effects include the upregulation of metabolic genes like Glucose-6-Phosphatase (G6Pase) and Fibroblast Growth Factor 21 (FGF21).[1][6] In some cancer cell lines, this compound treatment leads to the stabilization of the tumor suppressor p53 and the induction of apoptosis.[3][6]

Chemical Synthesis

This compound is synthesized via a straightforward single-step amidation reaction.[1] The process involves the coupling of an aniline derivative with a benzoyl chloride derivative.

Quantitative Data Summary

The biological activity of this compound has been quantified in various in vitro and in vivo assays.

| Parameter | Assay Type | System | Value | Reference |

| EC₅₀ | Gene Expression | SH-SY5Y Cells | 3-5 µM | [4] |

| Activation Conc. | Gene Expression | HepG2 Cells | 10 µM | [1] |

| Fold Increase (FGF21) | Gene Expression | HepG2 Cells (10 µM, 24h) | ~3-fold | [1][7] |

| Fold Increase (G6Pase) | Gene Expression | HepG2 Cells (10 µM, 24h) | ~2-fold | [7] |

| Plasma Conc. (Cₘₐₓ) | Pharmacokinetics | Mice (10 mg/kg, i.p., 1h) | 3.6 µM | [7] |

| Plasma Conc. | Pharmacokinetics | Mice (10 mg/kg, i.p., 8h) | 800 nM | [7] |

Detailed Experimental Protocols

-

Preparation : Under an argon atmosphere, dissolve 4-(1-Hydroxy-1-trifluoromethyl-2,2,2-trifluoroethyl)aniline (0.193 mmol) in dichloromethane (CH₂Cl₂, 275 μL).

-

Reaction : To the solution, add N,N-Diisopropylethylamine (DIPEA, 37 μL, 0.212 mmol) followed by 4-(Trifluoromethyl)benzoyl chloride (30 μL, 0.193 mmol) at room temperature.

-

Incubation : Stir the reaction mixture for 8 hours.

-

Work-up : Concentrate the mixture under reduced pressure to remove the solvent.

-

Purification : Directly purify the crude residue by column chromatography on silica gel using a Hexane/Ethyl Acetate (8/2) solvent system to yield this compound as a white powder (71% yield).

This assay measures the ability of this compound to modulate the interaction between the RORγ Ligand-Binding Domain (LBD) and a coactivator peptide.

-

Assay Setup : Perform assays in triplicate in white opaque 384-well plates at room temperature. The final assay volume is 20 μL.

-

Reagent Preparation : Prepare all dilutions in assay buffer (100 mM NaCl, 25 mM HEPES, 0.1% w/v BSA, pH 7.4). The final DMSO concentration should be 0.25% v/v.

-

Initial Incubation : Add a 12 μL mix of GST-RORγ-LBD (final concentration 10 nM), AlphaScreen beads (12.5 μg/mL of each donor and acceptor), and 4 μL of this compound at increasing concentrations (from 210 nM to 50 μM) to the wells. Seal the plates and incubate for 1 hour.

-

Coactivator Addition : After the preincubation, add 4 μL of Biotin-TRAP220-2 peptide (final concentration 50 nM).

-

Final Incubation : Seal the plates and incubate for an additional 2 hours.

-

Data Acquisition : Read the plates using an appropriate ALPHA Screen-capable plate reader. Increasing levels of this compound result in a conformational change in the RORγ-LBD, causing a dose-dependent decrease in the recruitment of the coactivator peptide.[1]

-

Cell Culture : Culture HEK293 or HepG2 cells in appropriate media. HepG2 cells endogenously express RORα and RORγ.[1]

-

Transfection (for reporter assays) : Co-transfect cells with a Gal4 DNA-binding domain-ROR LBD chimeric receptor plasmid and a luciferase reporter plasmid containing Gal4 response elements.

-

Compound Treatment : 16-24 hours post-transfection (or after seeding for endogenous gene expression), treat the cells with vehicle (DMSO) or this compound at desired concentrations (e.g., 2-10 µM).[4][6]

-

Incubation : Incubate cells for 24 hours post-treatment.[1]

-

Analysis :

-

Animal Model : Use C57BL/6 mice.

-

Compound Administration : Administer this compound via intraperitoneal (i.p.) injection at a dose of 10 mg/kg.[1][4] A typical vehicle formulation is DMSO, PEG300, Tween-80, and saline.[4]

-

Sample Collection :

-

Analysis :

-

Pharmacokinetics : Extract this compound from plasma and tissues and analyze drug levels using liquid chromatography/tandem mass spectrometry (LC/MS-MS).[4]

-

Target Gene Analysis : Purify mRNA from the harvested tissue and perform qPCR to assess the expression levels of ROR target genes.[1] The expression of both FGF21 and G6Pase is significantly stimulated by this compound treatment compared to vehicle control.[4]

-

References

- 1. Identification of a Synthetic Agonist for the Orphan Nuclear Receptors RORα and RORγ, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Identification of this compound, a synthetic agonist for the orphan nuclear receptors RORα and RORγ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. abmole.com [abmole.com]

- 7. apexbt.com [apexbt.com]

SR1078: A Synthetic Agonist Modulating Transcriptional Regulation Through RORα and RORγ

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SR1078 is a potent and selective synthetic agonist of the Retinoic Acid Receptor-related Orphan Receptors alpha (RORα) and gamma (RORγ). As members of the nuclear receptor superfamily, RORα and RORγ are key transcription factors involved in the regulation of a myriad of physiological processes, including metabolism, inflammation, and circadian rhythm. This compound exerts its effects by directly binding to the ligand-binding domain of these receptors, inducing a conformational change that enhances their transcriptional activity. This guide provides a comprehensive overview of the role of this compound in transcriptional regulation, detailing its mechanism of action, target genes, and the experimental methodologies used to elucidate its function.

Introduction

The Retinoic Acid Receptor-related Orphan Receptors (RORs) are a subfamily of nuclear receptors that play critical roles in a variety of physiological processes. RORα is implicated in the regulation of cerebellar development, lipid metabolism, and the circadian clock, while RORγ is essential for the development of Th17 cells and lymphoid tissues. Due to their involvement in numerous pathologies, including autoimmune diseases, metabolic syndrome, and cancer, RORs have emerged as promising therapeutic targets.

This compound is a synthetic small molecule that has been identified as a selective agonist for both RORα and RORγ.[1][2] Unlike endogenous ligands, which are still under investigation, this compound provides a powerful chemical tool to probe the function of these receptors and explore their therapeutic potential. This document serves as a technical guide to the transcriptional regulatory functions of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways.

Mechanism of Action

This compound functions as an agonist by directly binding to the ligand-binding domain (LBD) of RORα and RORγ.[3] This interaction induces a conformational change in the receptor, which is thought to stabilize the active conformation, leading to the recruitment of coactivator proteins and subsequent activation of target gene transcription.[3] this compound has been shown to be selective for RORα and RORγ, with no significant activity observed at other related nuclear receptors such as FXR, LXRα, and LXRβ.[3][4]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data regarding the effects of this compound on gene expression and cellular processes from various published studies.

Table 1: In Vitro Efficacy of this compound on Target Gene Expression

| Cell Line | Target Gene | This compound Concentration | Fold Change in mRNA Expression | Reference |

| HepG2 | FGF21 | 10 μM | ~3-fold increase | [4] |

| HepG2 | G6Pase | 10 μM | ~2-fold increase | [4] |

| SH-SY5Y | A2BP1 | 2-10 μM | Dose-dependent increase | [3] |

| SH-SY5Y | CYP19A1 | 2-10 μM | Dose-dependent increase | [3] |

| SH-SY5Y | NLGN1 | 2-10 μM | Dose-dependent increase | [3] |

| SH-SY5Y | IPTR1 | 2-10 μM | Dose-dependent increase | [3] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Tissue | Target Gene | This compound Dosage | Fold Change in mRNA Expression | Reference |

| C57BL/6 Mice | Liver | FGF21 | 10 mg/kg (i.p.) | Significant increase | [4] |

| C57BL/6 Mice | Liver | G6Pase | 10 mg/kg (i.p.) | Significant increase | [4] |

Table 3: Pharmacokinetic and In Vitro Activity of this compound

| Parameter | Value | Conditions | Reference |

| EC50 | 3-5 μM | For activation of RORα target genes in SH-SY5Y cells | [3] |

| Plasma Concentration (Mouse) | 3.6 μM | 1 hour after 10 mg/kg i.p. injection | [3][4] |

| Sustained Plasma Level (Mouse) | >800 nM | 8 hours after a single 10 mg/kg i.p. injection | [3] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on published studies investigating the effects of this compound.

RORα/γ Cotransfection and Luciferase Reporter Assay

This assay is used to determine the ability of this compound to activate RORα- and RORγ-mediated transcription.

Materials:

-

HEK293 cells

-

Expression plasmids for full-length RORα or RORγ

-

Luciferase reporter plasmid containing a ROR response element (RORE) upstream of the luciferase gene (e.g., from the G6Pase or FGF21 promoter)[4]

-

A control plasmid expressing Renilla luciferase for normalization

-

Lipofectamine 2000 or other suitable transfection reagent

-

This compound stock solution (in DMSO)

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293 cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Cotransfect the cells with the ROR expression plasmid, the RORE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

This compound Treatment: Approximately 24 hours post-transfection, replace the medium with fresh medium containing this compound at various concentrations (e.g., 0.1 to 10 μM) or vehicle (DMSO).

-

Incubation: Incubate the cells for an additional 24 hours.

-

Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a Dual-Luciferase® Reporter Assay System and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the fold induction by dividing the normalized luciferase activity of this compound-treated cells by that of vehicle-treated cells.

Quantitative Real-Time PCR (RT-qPCR) for Target Gene Expression

This method is used to quantify the changes in mRNA levels of ROR target genes in response to this compound treatment.

Materials:

-

Cells (e.g., HepG2, SH-SY5Y) or tissues treated with this compound

-

TRIzol reagent or other RNA extraction kit

-

Reverse transcriptase and associated reagents for cDNA synthesis

-

SYBR Green or TaqMan qPCR master mix

-

Gene-specific primers for target genes (e.g., G6Pase, FGF21) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization

-

Real-time PCR instrument

Protocol:

-

RNA Extraction: Isolate total RNA from this compound-treated and vehicle-treated cells or tissues using TRIzol reagent or a similar method.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, gene-specific primers, and SYBR Green or TaqMan master mix.

-

qPCR Run: Perform the qPCR reaction using a real-time PCR instrument with appropriate cycling conditions (denaturation, annealing, and extension temperatures and times).

-

Data Analysis: Determine the cycle threshold (Ct) values for each gene. Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt). Calculate the fold change in gene expression using the 2-ΔΔCt method.[5][6]

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays can be used to determine if this compound treatment leads to the recruitment of RORα or RORγ to the promoter regions of its target genes.

Materials:

-

Cells treated with this compound or vehicle

-

Formaldehyde for cross-linking

-

Glycine to quench cross-linking

-

Lysis buffers

-

Sonicator or micrococcal nuclease for chromatin shearing

-

Antibody specific for RORα or RORγ

-

Protein A/G magnetic beads or agarose

-

Wash buffers

-

Elution buffer

-

Proteinase K and RNase A

-

DNA purification kit

-

Primers for qPCR targeting the RORE in the promoter of a target gene

Protocol:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.[7]

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.[8]

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody against RORα or RORγ overnight.

-

Immune Complex Capture: Capture the antibody-chromatin complexes using Protein A/G beads.[9]

-

Washing: Wash the beads to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating.

-

DNA Purification: Treat with RNase A and Proteinase K, and then purify the DNA.

-

qPCR Analysis: Perform qPCR using primers designed to amplify the RORE-containing region of the target gene promoter to quantify the amount of precipitated DNA. An increase in precipitated DNA in this compound-treated cells compared to vehicle-treated cells indicates recruitment of the ROR to the gene promoter.

Mandatory Visualizations

Signaling Pathway of this compound

References

- 1. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of this compound, a synthetic agonist for the orphan nuclear receptors RORα and RORγ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Identification of a Synthetic Agonist for the Orphan Nuclear Receptors RORα and RORγ, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. An optimized protocol for stepwise optimization of real-time RT-PCR analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ChIP-qPCR in human cells [protocols.io]

- 8. protocols.io [protocols.io]

- 9. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]

SR1078: A Technical Guide to its Engagement in Cellular Signaling Pathways

Audience: Researchers, scientists, and drug development professionals.

Abstract: SR1078 is a synthetic small molecule identified as a potent agonist for the Retinoic Acid Receptor-Related Orphan Receptors α (RORα) and γ (RORγ).[1][2][3] These nuclear receptors are critical transcription factors that regulate a wide array of physiological and pathophysiological processes, including metabolism, immunity, and cellular development.[3][4] this compound exerts its effects by directly binding to the ligand-binding domain of RORα and RORγ, modulating their transcriptional activity and subsequently influencing the expression of a diverse set of target genes.[1][5] This document provides an in-depth technical overview of the primary signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Signaling Pathway: RORα/γ Agonism and Target Gene Transcription

The fundamental mechanism of action for this compound is its function as a selective agonist for RORα and RORγ.[1] Unlike inverse agonists which repress receptor activity, this compound enhances the constitutive transcriptional activity of RORs.[3] Upon entering the cell and translocating to the nucleus, this compound binds to the ligand-binding domain of RORα or RORγ. This binding event induces a conformational change in the receptor, which promotes the dissociation of co-repressor proteins and the recruitment of co-activator complexes.[6] This activated transcription factor complex then binds to ROR Response Elements (ROREs) in the promoter regions of target genes, initiating their transcription.[3]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. apexbt.com [apexbt.com]

- 3. Identification of a Synthetic Agonist for the Orphan Nuclear Receptors RORα and RORγ, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Identification of the RORα Transcriptional Network Contributes to the Search for Therapeutic Targets in Atherosclerosis [jstage.jst.go.jp]

SR1078 and its Effects on p53 Stability: A Technical Guide

Executive Summary: This document provides an in-depth technical overview of the synthetic RORα agonist, SR1078, and its mechanism of action in stabilizing the tumor suppressor protein p53. It is intended for researchers, scientists, and professionals in the field of drug development. This guide details the signaling pathway from RORα activation to the inhibition of p53 degradation, presents quantitative data from key experiments, and provides detailed, reproducible protocols for the core assays involved. All signaling pathways and experimental workflows are visualized using diagrams to ensure clarity and facilitate understanding.

Core Mechanism of Action: The this compound-RORα-SOX4-p53 Axis

This compound functions as a potent agonist for the Retinoic acid receptor-related Orphan Receptor Alpha (RORα), a nuclear receptor that acts as a transcription factor. The activation of RORα by this compound initiates a signaling cascade that ultimately leads to the stabilization of p53 by preventing its degradation.

The established pathway is as follows:

-

RORα Activation: this compound binds to RORα, activating its transcriptional regulatory function.

-

SOX4 Upregulation: Activated RORα directly binds to the ROR response element (RORE) in the promoter of the SOX4 gene, increasing its transcription.[1]

-

Inhibition of MDM2-p53 Interaction: The SOX4 protein then interacts with p53. This binding physically obstructs the E3 ubiquitin ligase MDM2 from binding to p53.[2]

-

p53 Stabilization: By preventing MDM2 from binding, SOX4 effectively blocks the MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53.[2]

-

Activation of p53 Target Genes: The stabilized p53 protein accumulates in the nucleus and activates the transcription of its target genes, such as p21 (a cell cycle inhibitor) and PUMA (a pro-apoptotic protein), leading to cell cycle arrest and apoptosis.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the foundational study by Wang et al. (2012) on the effects of this compound.

Table 1: Effect of this compound on p53-Mediated Apoptosis

| Cell Line | Treatment | Duration | Parameter Measured | Result |

|---|---|---|---|---|

| HepG2 | Vehicle (Control) | 24 hours | % of Cells in Sub-G1 Phase | 0.9% |

| HepG2 | this compound (5 µM) | 24 hours | % of Cells in Sub-G1 Phase | 9.4% |

Table 2: Effect of RORα Overexpression on p53 Protein Stability

| Cell Line | Condition | Parameter Measured | Result |

|---|---|---|---|

| HEK293 | Control (LacZ overexpression) | p53 Half-life | 22 ± 6 min |

| HEK293 | RORα Overexpression | p53 Half-life | > 90 min |

Table 3: Effect of this compound on p53 Target Gene Expression

| Cell Line | Treatment | Duration | Target Gene | Result (Fold Change vs. Control) |

|---|---|---|---|---|

| HepG2 | This compound (5 µM) | 24 hours | p21 | Significant Increase |

| HepG2 | This compound (5 µM) | 24 hours | PUMA | Significant Increase |

| HepG2 | This compound (1 µM and 5 µM) | 24 hours | SOX4 | Dose-dependent Increase |

| HepG2 | this compound (1 µM and 5 µM) | 24 hours | REV-ERBα | Dose-dependent Increase |

Experimental Protocols & Workflows

Detailed protocols for the key experiments performed to elucidate the effects of this compound on p53 stability are provided below.

This protocol is used to determine the relative amount of p53 protein in cells following treatment with this compound.

Protocol Steps:

-

Cell Culture and Treatment:

-

Culture HepG2 cells in MEM (Minimum Essential Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.

-

Treat cells with vehicle (DMSO), 1 µM this compound, or 5 µM this compound for 24 hours.

-

-

Cell Lysis:

-

Wash cells with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse cells in RIPA buffer supplemented with protease inhibitors.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA Protein Assay Kit.

-

-

SDS-PAGE:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Load samples onto a 10% SDS-polyacrylamide gel and run electrophoresis to separate proteins by size.

-

-

Membrane Transfer:

-

Transfer the separated proteins from the gel to a PVDF (polyvinylidene difluoride) membrane.

-

-

Blocking:

-

Block the membrane with 5% non-fat dry milk in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

-

Antibody Incubation:

-

Incubate the membrane with a primary antibody against p53 (e.g., rabbit polyclonal) overnight at 4°C.

-

Use an antibody against a housekeeping protein (e.g., α-tubulin) as a loading control.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane three times with TBST.

-

Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

This protocol uses propidium iodide (PI) staining and flow cytometry to quantify the percentage of apoptotic cells (those in the sub-G1 phase) after this compound treatment.

Protocol Steps:

-

Cell Culture and Treatment:

-

Culture HepG2 cells as described previously.

-

Treat cells with vehicle (DMSO) or 5 µM this compound for 24 hours.

-

-

Cell Harvesting:

-

Collect both adherent and floating cells. Use trypsin to detach adherent cells.

-

Combine all cells and centrifuge at 1,500 rpm for 5 minutes.

-

-

Fixation:

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the cells in 500 µL of PBS.

-

While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate at 4°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

Use software to gate the cell populations and quantify the percentage of cells in the sub-G1 peak of the DNA content histogram, which represents the apoptotic cell population.

-

This protocol is used to transiently silence the expression of RORα or p53 to confirm that the effects of this compound are dependent on these proteins.

Protocol Steps:

-

Cell Seeding:

-

Seed HepG2 cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.

-

-

Transfection:

-

Prepare siRNA complexes using a lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) according to the manufacturer's instructions. Use siRNAs targeting RORα, p53, or a non-targeting control sequence.

-

Add the siRNA complexes to the cells and incubate for the time required to achieve effective knockdown (typically 24-48 hours).

-

-

This compound Treatment:

-

After the initial knockdown period, replace the medium with fresh medium containing either vehicle (DMSO) or this compound (5 µM).

-

-

Incubation and Analysis:

-

Incubate the cells for an additional 24 hours.

-

Harvest the cells and perform downstream analysis, such as Western blotting (to confirm knockdown and assess p53 levels) or cell cycle analysis (to assess apoptosis), as described in the previous protocols. The results will demonstrate whether the absence of RORα or p53 abrogates the effects of this compound.

-

References

The Function of SR1078 in Metabolic Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR1078 is a synthetic agonist of the Retinoic acid receptor-related Orphan Receptors (ROR) alpha (RORα) and gamma (RORγ), nuclear receptors that are pivotal in regulating a wide array of physiological processes, including development, immunity, circadian rhythm, and metabolism.[1][2][3] This technical guide provides an in-depth overview of the function of this compound in metabolic regulation, with a focus on its mechanism of action, effects on glucose and lipid homeostasis, and its potential as a therapeutic agent. This document details key experimental findings, provides methodologies for relevant assays, and visualizes the underlying signaling pathways and experimental workflows.

Introduction to this compound and RORs

This compound is a potent and selective small molecule that functions as an agonist for both RORα and RORγ.[1][4] Unlike endogenous ligands which can be varied and cell-type specific, this compound provides a consistent and well-characterized tool to probe the function of these receptors. RORs are transcription factors that bind to specific DNA sequences known as ROR Response Elements (ROREs) in the promoter regions of their target genes, thereby modulating their expression.[3] RORα and RORγ are expressed in metabolically active tissues such as the liver, adipose tissue, and skeletal muscle, where they play a crucial role in maintaining metabolic homeostasis.[2][3]

Mechanism of Action of this compound

This compound directly binds to the ligand-binding domain of RORα and RORγ, inducing a conformational change that promotes the recruitment of co-activators and subsequent activation of target gene transcription.[1][4] This agonistic activity has been demonstrated to be selective for RORα and RORγ, with no significant effect on other nuclear receptors such as FXR, LXRα, or LXRβ at similar concentrations.[1]

The activation of RORs by this compound leads to the increased expression of a suite of genes involved in various metabolic pathways. Notably, this compound has been shown to stimulate the transcription of genes involved in gluconeogenesis and energy expenditure.

This compound in Glucose Metabolism

A primary and well-documented role of this compound is its influence on glucose metabolism, primarily through the regulation of key hepatic enzymes.

Upregulation of Gluconeogenic Genes

In vitro studies using the human hepatoma cell line HepG2 have demonstrated that this compound treatment significantly increases the mRNA expression of Glucose-6-phosphatase (G6Pase) and Fibroblast Growth Factor 21 (FGF21), both of which are key regulators of glucose homeostasis.[1][4] G6Pase is the rate-limiting enzyme in gluconeogenesis, and its upregulation can lead to increased hepatic glucose production. FGF21 is a hormone that plays a complex role in metabolism, including enhancing insulin sensitivity and promoting fatty acid oxidation.[5]

In Vivo Effects on Hepatic Gene Expression

Consistent with in vitro findings, in vivo studies in mice have shown that administration of this compound leads to a significant increase in the hepatic expression of G6Pase and FGF21.[1][6] This confirms the ability of this compound to engage its targets and modulate metabolic gene expression in a physiological setting.

This compound in Lipid Metabolism and Adipogenesis

The regulatory role of RORs extends to lipid metabolism, and this compound, as a potent ROR agonist, influences these pathways. RORα has been shown to regulate the expression of genes that control lipid metabolism, and RORα-deficient mice are resistant to diet-induced obesity.[1]

Regulation of Adipogenesis

The REV-ERB nuclear receptors, which are closely related to RORs, play a crucial role in adipogenesis.[7] While direct studies on this compound's comprehensive role in adipogenesis are emerging, the activation of RORs is known to influence the differentiation of preadipocytes.[8] Naringenin, another RORα agonist, has been shown to suppress lipogenesis and promote adipose tissue browning, suggesting a potential similar role for this compound.[8]

Cholesterol and Fatty Acid Metabolism

RORs are involved in the regulation of genes related to cholesterol and fatty acid synthesis and transport.[9][10][11] For instance, RORα can regulate the expression of apolipoproteins and cholesterol transporters.[12] The interplay between RORs and other nuclear receptors like Liver X Receptors (LXRs), which are master regulators of cholesterol homeostasis, suggests a complex regulatory network that can be modulated by this compound.[10]

Quantitative Data on this compound Activity

The following tables summarize the quantitative data from key studies on the effects of this compound.

| Parameter | Cell Line | Concentration | Duration | Effect | Reference |

| Gene Expression | |||||

| FGF21 mRNA | HepG2 | 10 µM | 24 hours | ~3-fold increase | [1] |

| G6Pase mRNA | HepG2 | 10 µM | 24 hours | ~2-fold increase | [1] |

| Potency | |||||

| EC50 (RORα target genes) | SH-SY5Y | - | 24 hours | 3-5 µM | [13] |

Table 1: In Vitro Activity of this compound

| Parameter | Animal Model | Dosage | Time Point | Effect | Reference |

| Gene Expression (Liver) | |||||

| FGF21 mRNA | C57BL/6 Mice | 10 mg/kg (i.p.) | 2 hours | Significant increase | [1] |

| G6Pase mRNA | C57BL/6 Mice | 10 mg/kg (i.p.) | 2 hours | Significant increase | [1] |

| Pharmacokinetics | |||||

| Peak Plasma Concentration | C57BL/6 Mice | 10 mg/kg (i.p.) | 1 hour | 3.6 µM | [6] |

| Plasma Concentration | C57BL/6 Mice | 10 mg/kg (i.p.) | 8 hours | >800 nM | [6] |

Table 2: In Vivo Activity of this compound

Experimental Protocols

In Vitro RORα/γ Activation Assay in HepG2 Cells

Objective: To determine the effect of this compound on the expression of ROR target genes (G6Pase and FGF21) in a human liver cell line.

Materials:

-

HepG2 cells (ATCC HB-8065)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

This compound (Tocris, Cat. No. 4874 or equivalent)

-

DMSO (vehicle control)

-

6-well tissue culture plates

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

qPCR primers for human G6PC (G6Pase) and FGF21 (see Table 3)

-

qPCR instrument

Procedure:

-

Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: Seed HepG2 cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.

-

Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). Replace the culture medium with the this compound-containing medium or vehicle control (medium with the same concentration of DMSO).

-

Incubation: Incubate the cells for 24 hours.

-

RNA Extraction: After incubation, wash the cells with PBS and lyse them directly in the wells using the lysis buffer from the RNA extraction kit. Proceed with RNA extraction according to the manufacturer's protocol.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR Analysis: Perform quantitative real-time PCR (qPCR) using the synthesized cDNA, qPCR master mix, and specific primers for G6PC, FGF21, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Reference |

| Human G6PC | GCTGTGATTGGAGACTGGCTCA | GTCCAGTCTCACAGGTTACAGG | [14] |

| Human FGF21 | CTGCAGCTGAAAGCCTTGAAGC | GTATCCGTCCTCAAGAAGCAGC | [15] |

Table 3: Human qPCR Primer Sequences

In Vivo ROR Target Gene Regulation in Mice

Objective: To assess the effect of this compound on the hepatic expression of ROR target genes in mice.

Materials:

-

C57BL/6 mice (male, 8-10 weeks old)

-

This compound

-

Vehicle (e.g., DMSO/PEG300/Tween-80/Saline)

-

Syringes and needles (27-30 gauge)

-

Surgical tools for tissue harvesting

-

Liquid nitrogen

-

RNA extraction reagents for tissue

-

(See section 6.1 for cDNA synthesis and qPCR materials)

Procedure:

-

Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.

-

This compound Formulation: Prepare the dosing solution of this compound in a suitable vehicle. A commonly used vehicle formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

-

Administration: Administer this compound (e.g., 10 mg/kg) or vehicle control via intraperitoneal (i.p.) injection.[16][17][18][19]

-

Tissue Harvesting: At a specified time point post-injection (e.g., 2 hours), euthanize the mice according to approved institutional guidelines.[1]

-

Liver Collection: Immediately dissect the liver, rinse with cold PBS, and snap-freeze in liquid nitrogen. Store at -80°C until further processing.

-

RNA Extraction and Analysis: Homogenize the frozen liver tissue and extract total RNA. Proceed with cDNA synthesis and qPCR analysis for mouse G6Pase and Fgf21 as described in the in vitro protocol, using mouse-specific primers.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Metabolic Regulation

Experimental Workflow for In Vitro Analysis

Experimental Workflow for In Vivo Analysis

Logical Relationship Diagram for Investigating this compound Function

References

- 1. Identification of a Synthetic Agonist for the Orphan Nuclear Receptors RORα and RORγ, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nuclear Receptor RORα/γ: Exciting Modulators in Metabolic Syndrome and Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Identification of this compound, a synthetic agonist for the orphan nuclear receptors RORα and RORγ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. FGF21 induces PGC-1α and regulates carbohydrate and fatty acid metabolism during the adaptive starvation response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Clock Modulation by Naringenin via RORα Suppresses Lipogenesis and Promotes Adipose Tissue Browning - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation of Cholesterol and Fatty Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Emerging Role Of Nuclear Receptor RORα And Its Crosstalk With LXR In Xeno- And Endobiotic Gene Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regulation of cholesterol and fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of the RORα Transcriptional Network Contributes to the Search for Therapeutic Targets in Atherosclerosis [jstage.jst.go.jp]

- 13. pubs.acs.org [pubs.acs.org]

- 14. origene.com [origene.com]

- 15. origene.com [origene.com]

- 16. uac.arizona.edu [uac.arizona.edu]

- 17. ltk.uzh.ch [ltk.uzh.ch]

- 18. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]

- 19. research.vt.edu [research.vt.edu]

SR1078: A Deep Dive into its Immunomodulatory Functions

A Technical Guide for Researchers and Drug Development Professionals

Introduction

SR1078 is a synthetic small molecule that has garnered significant interest within the scientific community for its potent activity as an agonist of the Retinoic acid receptor-related Orphan Receptors (RORs), specifically RORα (NR1F1) and RORγ (NR1F3). These nuclear receptors are key transcriptional regulators involved in a myriad of physiological processes, including development, metabolism, and critically, the orchestration of immune responses. This technical guide provides an in-depth overview of the impact of this compound on immune system functions, with a focus on its mechanism of action, effects on various immune cell lineages, and its influence on inflammatory signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of immunology and therapeutic development.

Mechanism of Action

This compound functions as a selective agonist for both RORα and RORγ, binding to their ligand-binding domains and modulating their transcriptional activity. The effective concentration (EC50) for this compound to induce RORα/γ-dependent transcription is in the range of 3-5 μM.[1] Upon binding, this compound induces a conformational change in the receptors, leading to the recruitment of co-activators and subsequent activation of target gene transcription. RORs recognize specific DNA sequences known as ROR Response Elements (ROREs) in the promoter regions of their target genes.

Impact on T Cell Differentiation and Function

This compound exerts a profound influence on T helper (Th) cell differentiation, particularly on the Th17 and regulatory T (Treg) cell lineages.

Th17 Cells

Th17 cells are a subset of CD4+ T cells characterized by the production of the pro-inflammatory cytokine Interleukin-17 (IL-17). The differentiation and function of Th17 cells are critically dependent on the transcription factor RORγt, an isoform of RORγ. This compound has been shown to modulate Th17 cell responses, although the context-dependent nature of this modulation is an active area of research. Some studies indicate that this compound can inhibit the production of IL-17 in CD4+ T cells cultured under Th17-skewing conditions in a dose-dependent manner.[2]

Regulatory T (Treg) Cells

Treg cells, characterized by the expression of the transcription factor Foxp3, play a crucial role in maintaining immune tolerance and suppressing excessive inflammatory responses. The balance between Th17 and Treg cells is critical for immune homeostasis. In vivo studies have shown that treatment with this compound can influence this balance. For instance, in a mouse model of arthritis, intraperitoneal administration of 10 mg/kg this compound led to a significant decrease in the percentage of CD4+IL-17+ (Th17) cells and a concurrent, albeit not statistically significant, trend towards an increase in the percentage of CD4+CD25+Foxp3+ (Treg) cells in splenocytes.[2]

Effects on Macrophage Polarization

Macrophages are highly plastic immune cells that can be polarized into different functional phenotypes, broadly classified as pro-inflammatory M1 and anti-inflammatory M2 macrophages. RORα has been implicated in the regulation of macrophage polarization. Gene expression profiling of Kupffer cells (liver-resident macrophages) treated with this compound (5 µM) revealed an induction of M2 marker genes, suggesting that RORα activation by this compound promotes a switch towards the M2 phenotype.[3] Further quantitative analysis of gene expression from relevant microarray datasets, such as GSE23736, could provide more detailed insights into the dose-dependent effects of this compound on a wider range of M1 and M2 markers.

Influence on Dendritic Cell Maturation

Dendritic cells (DCs) are potent antigen-presenting cells that play a critical role in initiating adaptive immune responses. The maturation of DCs is characterized by the upregulation of co-stimulatory molecules such as CD80 and CD86, and MHC class II. While the direct quantitative effects of this compound on dendritic cell maturation markers are not extensively documented in the currently available literature, the known roles of RORs in immune regulation suggest that this compound may influence DC function. Further investigation is warranted to elucidate the precise impact of this compound on DC maturation and subsequent T cell activation.

Quantitative Data on this compound's Immunomodulatory Effects

The following tables summarize the available quantitative data on the effects of this compound on various immune parameters.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Type | Assay | Value | Reference |

| EC50 (RORα/γ transcriptional activation) | HEK293 cells | Luciferase Reporter Assay | 3-5 µM | [1] |

| IL-17A Production (IC50) | Mouse CD4+ T cells (Th17-skewed) | ELISA | ~1 µM | [2] |

| FGF21 mRNA Expression | HepG2 cells | qRT-PCR | 3-fold increase at 10 µM | [4] |

| G6Pase mRNA Expression | HepG2 cells | qRT-PCR | 2-fold increase at 10 µM | [4] |

Table 2: In Vivo Effects of this compound

| Parameter | Animal Model | Treatment | Effect | Reference |

| % of CD4+IL-17+ Cells (Spleen) | Mouse (Arthritis Model) | 10 mg/kg, i.p. | Significant decrease | [2] |

| % of CD4+CD25+Foxp3+ Cells (Spleen) | Mouse (Arthritis Model) | 10 mg/kg, i.p. | Non-significant increase | [2] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility.

In Vitro Th17 Differentiation and IL-17 Staining

This protocol describes the differentiation of naïve CD4+ T cells into Th17 cells and subsequent intracellular staining for IL-17.

Materials:

-

Naïve CD4+ T cell isolation kit (e.g., MACS)

-

RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 50 µM 2-mercaptoethanol

-

Anti-CD3ε antibody (10 µg/mL)

-

Anti-CD28 antibody (2 µg/mL)

-

Recombinant mouse IL-6 (20 ng/mL)

-

Recombinant human TGF-β1 (5 ng/mL)

-

Anti-IFN-γ antibody (10 µg/mL)

-

Anti-IL-4 antibody (10 µg/mL)

-

This compound (various concentrations)

-

PMA (50 ng/mL)

-

Ionomycin (500 ng/mL)

-

Brefeldin A (1 µg/mL)

-

Fixation/Permeabilization buffer

-

PE-conjugated anti-mouse IL-17A antibody

-

FITC-conjugated anti-mouse CD4 antibody

Procedure:

-

Isolate naïve CD4+ T cells from mouse spleens and lymph nodes using a negative selection kit.

-

Coat a 96-well plate with anti-CD3ε antibody overnight at 4°C. Wash wells with PBS before use.

-

Seed naïve CD4+ T cells at a density of 1 x 10^6 cells/mL in the anti-CD3ε-coated plate.

-

Add anti-CD28 antibody, IL-6, TGF-β1, anti-IFN-γ, and anti-IL-4 to the culture medium.

-

Add this compound at desired concentrations to the respective wells.

-

Culture the cells for 3-4 days at 37°C in a 5% CO2 incubator.

-

On the final day, restimulate the cells with PMA, Ionomycin, and Brefeldin A for 4-6 hours.

-

Harvest the cells and stain for surface CD4 expression with FITC-conjugated anti-CD4 antibody for 30 minutes at 4°C.

-

Wash the cells and then fix and permeabilize using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

-

Stain for intracellular IL-17 with PE-conjugated anti-IL-17A antibody for 30 minutes at 4°C.

-

Wash the cells and acquire data on a flow cytometer. Analyze the percentage of CD4+IL-17A+ cells.[5][6][7]

In Vitro Treg Differentiation and Foxp3 Staining

This protocol outlines the differentiation of naïve CD4+ T cells into Treg cells and subsequent intracellular staining for Foxp3.

Materials:

-

Naïve CD4+ T cell isolation kit

-

RPMI-1640 medium (as above)

-

Anti-CD3ε antibody (10 µg/mL)

-

Anti-CD28 antibody (2 µg/mL)

-

Recombinant human TGF-β1 (5 ng/mL)

-

Recombinant human IL-2 (10 ng/mL)

-

This compound (various concentrations)

-

Fixation/Permeabilization buffer

-

PE-conjugated anti-mouse Foxp3 antibody

-

FITC-conjugated anti-mouse CD4 antibody

-

APC-conjugated anti-mouse CD25 antibody

Procedure:

-

Isolate naïve CD4+ T cells as described previously.

-

Coat a 96-well plate with anti-CD3ε antibody.

-

Seed naïve CD4+ T cells and add anti-CD28 antibody, TGF-β1, and IL-2 to the culture medium.

-

Add this compound at desired concentrations.

-

Culture for 3-4 days.

-

Harvest cells and stain for surface markers CD4 and CD25 with FITC-conjugated anti-CD4 and APC-conjugated anti-CD25 antibodies.

-

Wash, fix, and permeabilize the cells.

-

Stain for intracellular Foxp3 with PE-conjugated anti-Foxp3 antibody.

-

Wash and acquire data on a flow cytometer. Analyze the percentage of CD4+CD25+Foxp3+ cells.[8][9][10]

Macrophage M1/M2 Polarization and Gene Expression Analysis

This protocol describes the polarization of bone marrow-derived macrophages (BMDMs) and subsequent analysis of M1/M2 marker gene expression.

Materials:

-

Bone marrow cells from mice

-

L929-conditioned medium or recombinant M-CSF (20 ng/mL)

-

DMEM medium with 10% FBS and 1% Penicillin-Streptomycin

-

LPS (100 ng/mL) and IFN-γ (20 ng/mL) for M1 polarization

-

IL-4 (20 ng/mL) and IL-13 (20 ng/mL) for M2 polarization

-

This compound (various concentrations)

-

RNA isolation kit

-

cDNA synthesis kit

-

qPCR master mix and primers for M1 markers (e.g., Nos2, Tnf, Il6) and M2 markers (e.g., Arg1, Mrc1, Ym1)

Procedure:

-

Isolate bone marrow cells from the femurs and tibias of mice.

-

Culture the cells in DMEM supplemented with 10% L929-conditioned medium or M-CSF for 7 days to differentiate them into BMDMs.

-

On day 7, re-plate the BMDMs and stimulate with either LPS/IFN-γ (for M1) or IL-4/IL-13 (for M2) in the presence or absence of this compound for 24 hours.

-

Harvest the cells and isolate total RNA using a commercial kit.

-

Synthesize cDNA from the RNA.

-

Perform quantitative PCR (qPCR) using specific primers for M1 and M2 marker genes.

-

Analyze the relative gene expression levels, normalizing to a housekeeping gene.[11][12][13]

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and relationships influenced by this compound.

Conclusion

This compound represents a valuable chemical probe for elucidating the complex roles of RORα and RORγ in the immune system. Its ability to modulate key immune cell subsets, including Th17, Treg, and macrophage populations, highlights the therapeutic potential of targeting these nuclear receptors for the treatment of inflammatory and autoimmune diseases. This technical guide provides a foundational understanding of this compound's immunomodulatory properties, supported by quantitative data and detailed experimental protocols. Further research is necessary to fully delineate the intricate signaling networks governed by this compound and to translate these preclinical findings into novel therapeutic strategies.

References

- 1. resources.revvity.com [resources.revvity.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Identification of a Synthetic Agonist for the Orphan Nuclear Receptors RORα and RORγ, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lymphocyte Isolation, Th17 Cell Differentiation, Activation, and Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Simple and Robust Protocol for in vitro Differentiation of Mouse Non-pathogenic T Helper 17 Cells from CD4+ T Cells [bio-protocol.org]

- 7. Isolation and Th17 Differentiation of Naïve CD4 T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In Vitro Differentiation of Human CD4+FOXP3+ Induced Regulatory T Cells (iTregs) from Naïve CD4+ T Cells Using a TGF-β-containing Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. resources.rndsystems.com [resources.rndsystems.com]

- 11. A Comprehensive High-Efficiency Protocol for Isolation, Culture, Polarization, and Glycolytic Characterization of Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. Polarization and Characterization of M1 and M2 Human Monocyte-Derived Macrophages on Implant Surfaces [jove.com]

Investigating the Therapeutic Potential of SR1078 in Autism Models: A Technical Guide

Introduction

Autism Spectrum Disorder (ASD) is a complex neurodevelopmental disorder characterized by challenges with social communication and interaction, alongside restricted and repetitive behaviors.[1][2] While the precise etiology of ASD is multifaceted, research has pointed to genetic factors playing a significant role.[3][4] One such factor is the reduced expression of the Retinoic acid receptor-related orphan receptor α (RORα), a nuclear receptor that regulates the transcription of several genes which have also been found to be downregulated in the brains of individuals with ASD.[1][5] This observation has led to the hypothesis that pharmacologically activating RORα could present a viable therapeutic strategy. SR1078 is a synthetic agonist that targets both RORα and RORγ, making it a valuable chemical tool to investigate this hypothesis in preclinical models of autism.[5][6][7]

This technical guide provides an in-depth overview of the preclinical evidence for this compound's therapeutic potential in a mouse model of autism. It includes a summary of key quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows for researchers, scientists, and drug development professionals.

Core Mechanism: RORα/γ Agonism

This compound functions as a potent agonist for the nuclear receptors RORα and RORγ.[8] By binding directly to the ligand-binding domain of these receptors, this compound enhances their ability to act as transcription factors.[5][9] This leads to the increased expression of RORα/γ target genes.[10] In the context of ASD, where RORα levels are diminished, this compound is hypothesized to restore the expression of key downstream genes, thereby ameliorating core behavioral symptoms.[1][5] The compound has been shown to be selective for RORα and RORγ, with no significant activity observed on the related RORβ receptor.[5][9]

Quantitative Data Summary

The efficacy of this compound has been evaluated in both in vitro and in vivo models. The following tables summarize the key quantitative findings from these studies.

Table 1: Effect of this compound on ASD-Associated Gene Expression in SH-SY5Y Cells Human neuroblastoma cells (SH-SY5Y) were treated with this compound for 24 hours, followed by quantitative PCR analysis of gene expression. Data represents the fold-change in expression relative to vehicle-treated cells.

| Gene Target | This compound Concentration | Fold Increase in Expression | Significance (p-value) |

| A2BP1 | Multiple Doses Tested | Dose-dependent increase | < 0.05 |

| CYP19A1 | Multiple Doses Tested | Dose-dependent increase | < 0.05 |

| ITPR1 | Multiple Doses Tested | Dose-dependent increase | < 0.05 |

| NLGN1 | Multiple Doses Tested | Dose-dependent increase | < 0.05 |

| Source: Data compiled from studies demonstrating this compound's ability to increase the expression of putative RORα target genes that are also associated with ASD.[5] |

Table 2: Pharmacokinetics of this compound in Mice Pharmacokinetic profile following a single 10 mg/kg intraperitoneal (i.p.) injection of this compound.

| Time Post-Injection | Brain Concentration | Plasma Concentration |

| 1 hour | ~4 µM | 3.6 µM |

| 8 hours | >1 µM | >800 nM |

| Source: These studies confirm that this compound effectively crosses the blood-brain barrier and maintains therapeutic concentrations for several hours.[5][8][10] |

Table 3: Effect of this compound on Repetitive Behavior in an Autism Mouse Model BTBR T+Itpr3tf/J (BTBR) mice, an established model for autism, and control C57Bl/6 mice were treated with 10 mg/kg this compound (i.p., daily) for two weeks.

| Mouse Strain | Treatment | Outcome | Significance (p-value) |

| BTBR | This compound (10 mg/kg) | ~25% reduction in repetitive grooming behavior | < 0.05 |

| C57Bl/6 | This compound (10 mg/kg) | No significant change in grooming behavior | Not Significant |

| Source: These results show a specific therapeutic effect of this compound on a core symptom of ASD in a relevant animal model.[5][8][9] |

Table 4: Effect of this compound on RORα Target Gene Expression in BTBR Mouse Brains Gene expression was analyzed in whole brain tissue from BTBR mice following two weeks of treatment with 10 mg/kg this compound.

| Gene Target | Function / Association | Outcome | Significance (p-value) |

| Bmal1, Clock, Npas2 | Core RORα target genes (Circadian rhythm) | Upregulated | < 0.05 |

| A2bp1 | ASD-associated RORα target | Significantly Increased | < 0.05 |

| Cyp19a1 | ASD-associated RORα target | Significantly Increased | < 0.05 |

| Itpr1 | ASD-associated RORα target | Significantly Increased | < 0.05 |

| Nlgn1 | ASD-associated RORα target | Not Significantly Increased | Not Significant |

| Source: In vivo target engagement was confirmed by the upregulation of both canonical RORα targets and key ASD-associated genes, correlating with the observed behavioral improvements.[5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following protocols are based on the primary research investigating this compound in autism models.

1. Animal Models

-

Autism Model: Male BTBR T+Itpr3tf/J (BTBR) mice, obtained from Jackson Laboratory, are used as they display robust behavioral phenotypes relevant to ASD, including high levels of repetitive behavior.[5]

-

Control Strain: Age-matched male C57Bl/6 mice serve as a control group to assess for compound effects not specific to the autism model phenotype.[5]

-

Housing: Animals are housed in groups of 3-4 per cage under a standard 12-hour light/dark cycle with ad libitum access to food and water.[5] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[5]

2. Compound Administration

-

Preparation: this compound is prepared in a vehicle solution suitable for intraperitoneal (i.p.) injection.[5]

-

Dosing Regimen: Mice aged 8 weeks are administered 10 mg/kg of this compound or vehicle once daily (Q.D.) via i.p. injection.[5]

-

Treatment Duration: The treatment course is maintained for two weeks before and during behavioral testing.[5]

3. Behavioral Assays

-

Repetitive Grooming Behavior: This assay measures a core repetitive behavior phenotype in BTBR mice.[2][5]

-

Mice are individually housed to acclimate before testing.

-

Each mouse is videotaped for a set period (e.g., 10 minutes).

-

Trained observers, blind to the treatment condition, score the videotapes, counting the total number of grooming bouts.[2] A significant reduction in grooming time or frequency in the this compound-treated group compared to the vehicle group indicates therapeutic efficacy.[5]

-

4. In Vitro Cell Culture Experiments

-

Cell Line: The human neuroblastoma SH-SY5Y cell line is used as it endogenously expresses RORα.[5]

-

Treatment: Cells are treated with various concentrations of this compound or a vehicle control for 24 hours.[5]

-

Analysis: Following treatment, cells are harvested for RNA extraction and subsequent analysis of gene expression.[5]

5. Gene Expression Analysis (Quantitative PCR)

-

Sample Preparation: Whole brains from the in vivo study or harvested cells from the in vitro study are used. Total RNA is extracted using standard methods.[5]

-

qPCR: cDNA is synthesized from the extracted RNA. Quantitative PCR (qPCR) is then performed using specific primers for RORα target genes (e.g., Bmal1, A2bp1, Cyp19a1, Itpr1) and appropriate housekeeping genes for normalization.[5] The results are analyzed to determine the fold-change in gene expression between the this compound and vehicle-treated groups.[5]

Therapeutic Rationale and Conclusion

The investigation into this compound provides a compelling proof-of-concept for targeting the RORα pathway in ASD. The core logic is based on a restorative approach: if reduced RORα function contributes to the ASD phenotype by downregulating essential genes, then an agonist that boosts the activity of the remaining RORα should counteract this deficit.

The data gathered to date supports this hypothesis. This compound successfully engages its target in the brain, upregulates genes known to be deficient in ASD, and, most importantly, reduces a core behavioral symptom in a validated animal model without causing sedation.[5][9] It is important to note that this compound also possesses RORγ agonist activity, and a potential role for this target in the observed efficacy cannot be excluded.[5][9]

References

- 1. Therapeutic Effect of a Synthetic RORα/γ Agonist in an Animal Model of Autism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In lab research, Saint Louis University scientists limit autistic behavior | EurekAlert! [eurekalert.org]

- 3. Retinoic acid-related orphan receptor alpha (RORA) variants are associated with autism spectrum disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Therapeutic Effect of a Synthetic RORα/γ Agonist in an Animal Model of Autism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Identification of this compound, a synthetic agonist for the orphan nuclear receptors RORα and RORγ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Identification of a Synthetic Agonist for the Orphan Nuclear Receptors RORα and RORγ, this compound - PMC [pmc.ncbi.nlm.nih.gov]

SR1078: A Technical Guide to its Role in Inducing Apoptosis in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract